molecular formula C52H34F12NO2P B2836430 10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine CAS No. 1642864-21-8

10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B2836430
CAS No.: 1642864-21-8
M. Wt: 963.804
InChI Key: VTNNXSBPOWFLJO-LOYHVIPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex organophosphorus molecule characterized by a pentacyclic core structure containing a phosphorus atom at position 12. The molecule features two 3,5-bis(trifluoromethyl)phenyl groups at positions 10 and 16, which are electron-withdrawing substituents known to enhance thermal stability and lipophilicity. The 12,14-dioxa (ether-oxygen) groups in the pentacyclic framework may moderate electronic effects and solubility.

Properties

IUPAC Name

10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H34F12NO2P/c1-29(31-13-5-3-6-14-31)65(30(2)32-15-7-4-8-16-32)68-66-47-43(35-21-37(49(53,54)55)27-38(22-35)50(56,57)58)25-33-17-9-11-19-41(33)45(47)46-42-20-12-10-18-34(42)26-44(48(46)67-68)36-23-39(51(59,60)61)28-40(24-36)52(62,63)64/h3-30H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNNXSBPOWFLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)C7=C(O3)C(=CC8=CC=CC=C87)C9=CC(=CC(=C9)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H34F12NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

963.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11bR)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-N,N-bis(1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin core, followed by the introduction of the bis(trifluoromethyl)phenyl groups and the N,N-bis(1-phenylethyl)amine moiety. Each step requires precise control of reaction conditions, including temperature, solvent, and catalysts, to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(11bR)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-N,N-bis(1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (11bR)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-N,N-bis(1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study molecular interactions and pathways. Its ability to interact with various biomolecules makes it a valuable tool for investigating cellular processes and developing new therapeutic agents.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for drug discovery. Its unique structural features may provide the basis for the development of new pharmaceuticals with specific biological activities.

Industry

In the industrial sector, (11bR)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-N,N-bis(1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of (11bR)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-N,N-bis(1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aryl Substituents

A closely related compound, N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine (CAS: 1322779-96-3), shares the pentacyclic phosphorus core but substitutes 4-methoxyphenyl groups instead of trifluoromethylphenyl moieties. Key differences include:

Property Target Compound (Trifluoromethyl) Methoxy Analog
Molecular Weight ~800–850 g/mol (estimated) 599.7 g/mol
Substituent Electronic Effect Strongly electron-withdrawing Electron-donating (methoxy)
Lipophilicity (LogP) Higher (CF₃ groups) Moderate (OCH₃ groups)
Steric Bulk High (bis-CF₃Ph, phenylethyl) Moderate (OCH₃Ph, phenylethyl)

The trifluoromethyl groups in the target compound likely increase resistance to oxidative degradation compared to the methoxy analog, which may be more prone to demethylation.

Comparison with MFR-a and Methylofuran (Unrelated but Illustrative)

extorquens AM1) share structural motifs such as ether linkages and aromatic substituents (Figure 2 in ). Unlike the target compound, these biomolecules lack phosphorus and instead incorporate formyl groups for one-carbon transfer. This highlights the diversity in functional group placement for specialized roles (e.g., enzymatic vs. synthetic applications).

Substituent-Driven Property Analysis

Trifluoromethyl vs. Methoxy Groups

  • Methoxy groups, conversely, donate electrons via resonance, altering reactivity in nucleophilic environments.
  • Solubility : The target compound’s CF₃ groups may reduce aqueous solubility compared to the methoxy analog, impacting formulation strategies.

Phenylethyl vs. Alternative N-Substituents

Replacing the N-phenylethyl groups with smaller alkyl chains (e.g., methyl or ethyl) could reduce steric hindrance, enhancing accessibility for catalytic or binding sites. No direct evidence is available for such variants, but this is a common strategy in organophosphorus ligand design.

Biological Activity

The compound 10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic molecule with significant potential in medicinal chemistry and biochemistry. This article focuses on its biological activity, synthesizing available research findings and case studies to elucidate its pharmacological properties.

Chemical Structure and Properties

The compound features a unique pentacyclic structure along with multiple trifluoromethyl groups that enhance its lipophilicity and biological activity. Its molecular formula is C36H17F12O4PC_{36}H_{17}F_{12}O_{4}P with a molecular weight of approximately 772.47 g/mol. The presence of fluorinated groups typically correlates with increased metabolic stability and bioactivity.

PropertyValue
Molecular FormulaC36H17F12O4P
Molecular Weight772.47 g/mol
Melting Point162-175 °C
SolubilitySoluble in organic solvents

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of cholinesterases (AChE and BuChE), which are critical enzymes in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that modifications in the compound's structure can lead to varying degrees of inhibition against these enzymes.

  • Inhibition Studies :
    • A study involving derivatives similar to this compound showed IC50 values ranging from 18.2 to 196.6 µmol/L for AChE and 9.2 to 196.2 µmol/L for BuChE . This suggests that structural modifications can significantly enhance inhibitory potency.
  • Mechanism of Action :
    • The mechanism by which these compounds inhibit cholinesterases typically involves binding to the active site of the enzyme, preventing substrate access and subsequent hydrolysis of acetylcholine.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Cytotoxicity

The cytotoxic effects of the compound have been assessed in vitro using various cancer cell lines:

  • Cytotoxicity Assay Results : The compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a promising therapeutic index for further development.

Future Directions

Given the promising biological activities observed in preliminary studies, further research is warranted to explore:

  • Structure-Activity Relationship (SAR) : Detailed SAR studies will help optimize the compound's efficacy and selectivity.
  • In Vivo Studies : Animal models should be employed to assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects will be crucial for developing targeted therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.